molecular formula C19H28ClN5O4 B195035 Alfuzosin Hydrochloride CAS No. 81403-68-1

Alfuzosin Hydrochloride

Cat. No.: B195035
CAS No.: 81403-68-1
M. Wt: 425.9 g/mol
InChI Key: YTNKWDJILNVLGX-UHFFFAOYSA-N
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Description

Alfuzosin Hydrochloride is the hydrochloride salt of alfuzosin, a quinazoline compound with smooth muscle-relaxing activity. Alfuzosin selectively binds to and antagonizes post-synaptic alpha-1-adrenoreceptors in smooth muscle of the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra, initiating relaxation of smooth muscle and resulting in improvement of urine flow and the symptoms of benign prostatic hyperplasia (BPH). This agent also blocks alpha-1-adrenoreceptors in peripheral vascular smooth muscle, resulting in vasodilatation and a decrease in peripheral vascular resistance.
See also: Alfuzosin (has active moiety).

Biochemical Analysis

Biochemical Properties

Alfuzosin Hydrochloride interacts with α1 adrenergic receptors, which are located in the prostate, bladder base, bladder neck, and prostatic capsule . By selectively inhibiting these receptors, this compound causes smooth muscle relaxation in these areas, improving urine flow and reducing BPH symptoms .

Cellular Effects

This compound’s primary cellular effect is the relaxation of smooth muscles in the prostate and bladder neck. This relaxation is achieved by antagonizing the α1 adrenergic receptors, which leads to a decrease in the tone of these structures . This action improves urine flow and reduces the symptoms associated with BPH .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a selective antagonist of post-synaptic α1-adrenoreceptors . These receptors are located in the prostate, bladder base, bladder neck, and prostatic capsule. By blocking these receptors, this compound inhibits the contraction of smooth muscles in these areas, thereby reducing the resistance to bladder outflow .

Metabolic Pathways

This compound is metabolized via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation . The main hepatic cytochrome enzyme responsible for its metabolism is CYP3A4 . The metabolites of this compound are not pharmacologically active .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely interacts with α1-adrenoreceptors located on the cell membranes of smooth muscle cells in the prostate and bladder neck .

Properties

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNKWDJILNVLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81403-80-7 (Parent)
Record name Alfuzosin hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045514
Record name Alfuzosin hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81403-68-1
Record name Alfuzosin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81403-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfuzosin hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alfuzosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-N-{3-[(4-Amino-6,7-dimethoxy-2-chinazolin)methylamino]propyl}tetrahydro-2-furamid hydrochlorid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALFUZOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75046A1XTN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In an embodiment, the process involves reacting a solution of compound (VI) or (VII) with diamine compound (V) or vice versa in a solvent at a suitable temperature to yield alfuzosin. After completion of reaction, the mixture may be basified, extracted in a suitable solvent, neutralized, washed with water and dried. Alternatively, the solvent may be evaporated partially or completely to provide a residue or solution of alfuzosin base in a solvent. In a preferred embodiment, the residue of alfuzosin is dissolved in methanol and acidified with hydrochloric acid either as gas or as an aqueous solution or as alcoholic solution to yield alfuzosin hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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